4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine
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Overview
Description
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine is a chemical compound with the molecular formula C8H8ClN3O5S It is characterized by the presence of a morpholine ring attached to a thienyl group that is substituted with chlorine and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine typically involves the nitration of a thienyl precursor followed by chlorination and subsequent reaction with morpholine. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired substitution pattern on the thienyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thienyl morpholine derivatives.
Scientific Research Applications
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-thienyl)morpholine
- 4-(3,4-Dinitro-2-thienyl)morpholine
- 4-(5-Bromo-3,4-dinitro-2-thienyl)morpholine
Uniqueness
4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine is unique due to the specific substitution pattern on the thienyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
680212-26-4 |
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Molecular Formula |
C8H8ClN3O5S |
Molecular Weight |
293.69 g/mol |
IUPAC Name |
4-(5-chloro-3,4-dinitrothiophen-2-yl)morpholine |
InChI |
InChI=1S/C8H8ClN3O5S/c9-7-5(11(13)14)6(12(15)16)8(18-7)10-1-3-17-4-2-10/h1-4H2 |
InChI Key |
ZAUAZIZNNOLHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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